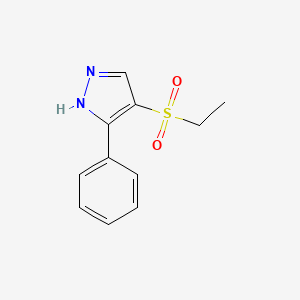

4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

Description

BenchChem offers high-quality 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

4-ethylsulfonyl-5-phenyl-1H-pyrazole |

InChI |

InChI=1S/C11H12N2O2S/c1-2-16(14,15)10-8-12-13-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,13) |

InChI Key |

BRHCYHIKNFFJJI-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

This guide provides an in-depth technical analysis of 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole , a significant heterocyclic scaffold used in medicinal chemistry and agrochemical discovery.

Part 1: Executive Summary & Chemical Identity

4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole is a diaryl-heterocyclic pharmacophore sharing structural homology with the "coxib" class of selective COX-2 inhibitors (e.g., Celecoxib, Rofecoxib) and phenylpyrazole insecticides (e.g., Fipronil, Ethiprole). Unlike the sulfonamide-bearing coxibs, this molecule features an ethylsulfonyl (

Chemical Data Table

| Property | Specification |

| IUPAC Name | 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole |

| Molecular Formula | |

| Molecular Weight | 236.29 g/mol |

| Core Scaffold | 1H-Pyrazole (5-membered diazole) |

| Key Substituents | C3: Phenyl ring (Lipophilic anchor)C4: Ethylsulfonyl (H-bond acceptor/Steric probe)N1: Unsubstituted (H-bond donor) |

| Electronic Character | Electron-deficient pyrazole ring due to the strong electron-withdrawing sulfonyl group at C4.[1] |

| Acidity (pKa) | The NH proton is acidic (estimated pKa ~10-11) due to the inductive effect of the sulfonyl group, facilitating N-alkylation/arylation. |

Part 2: Structural Analysis & Pharmacophore Logic

The Sulfonyl "Warhead"

The C4-sulfonyl group is critical for biological activity. In COX-2 inhibitors, the sulfonyl group (either sulfonamide

-

Ethyl vs. Methyl: The ethyl group increases steric bulk compared to the canonical methylsulfone (e.g., in Rofecoxib). This modification is often used in Structure-Activity Relationship (SAR) studies to probe the depth and plasticity of the hydrophobic binding pocket.

-

Metabolic Stability: Unlike sulfonamides, the alkyl sulfone is resistant to hydrolysis but may undergo oxidative metabolism (hydroxylation) on the ethyl chain.

Tautomerism

As a 1H-pyrazole, the molecule exists in annular tautomerism. While the 3-phenyl-4-sulfonyl tautomer is often drawn, the hydrogen can migrate between N1 and N2.

-

Tautomer A: 3-phenyl-4-(ethylsulfonyl)-1H-pyrazole (Sterically less crowded N-H).

-

Tautomer B: 5-phenyl-4-(ethylsulfonyl)-1H-pyrazole (Equivalent in solution if N-unsubstituted, but distinct if N-alkylated).

Part 3: Synthesis Methodology (The Enaminone Route)

The most robust and convergent synthetic pathway for 4-sulfonylpyrazoles is the Enaminone Cyclocondensation Method . This approach avoids the regioselectivity issues often seen in direct halogenation/sulfonylation of pre-formed pyrazoles.

Retrosynthetic Analysis

-

Target: 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole.

-

Disconnection: C5-N1 and C3-C4 bonds.

-

Precursors: Hydrazine (

) and an -

Starting Material: Phenacyl bromide (2-bromoacetophenone) and Sodium ethanesulfinate.

Experimental Protocol

Step 1: Synthesis of

-Keto Sulfone (2-(Ethylsulfonyl)-1-phenylethanone)

-

Reagents: 2-Bromoacetophenone, Sodium ethanesulfinate (

), Ethanol/Water. -

Procedure:

-

Dissolve sodium ethanesulfinate (1.2 equiv) in water.

-

Add a solution of 2-bromoacetophenone (1.0 equiv) in ethanol.

-

Reflux for 2–4 hours. The bromine is displaced by the sulfinate anion via

mechanism. -

Cool to precipitate the

-keto sulfone solid. Recrystallize from ethanol.

-

-

Key Insight: The sulfinate anion is an ambident nucleophile but reacts preferentially through sulfur (soft center) with the alkyl bromide to form the sulfone, not the ester.

Step 2: Formation of Enaminone Intermediate

-

Reagents:

-Keto sulfone (from Step 1), -

Procedure:

-

Dissolve the

-keto sulfone in dry toluene or DMF. -

Add DMF-DMA (1.5 equiv).

-

Reflux for 6–12 hours.

-

Mechanism: The active methylene group (flanked by carbonyl and sulfonyl) condenses with DMF-DMA, eliminating methanol to form 3-(dimethylamino)-2-(ethylsulfonyl)-1-phenylprop-2-en-1-one .

-

Isolate by concentration; the product is usually a yellow/orange solid.

-

Step 3: Cyclization with Hydrazine

-

Reagents: Enaminone (from Step 2), Hydrazine hydrate (

), Ethanol. -

Procedure:

-

Dissolve the enaminone in ethanol.

-

Add hydrazine hydrate (2.0 equiv) dropwise at room temperature.

-

Reflux for 1–2 hours.

-

Mechanism: Hydrazine attacks the carbonyl carbon (forming a hydrazone intermediate) and subsequently undergoes intramolecular Michael-type addition/elimination at the enamine carbon to close the ring.

-

Cool, filter the precipitate, and wash with cold ethanol to obtain pure 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole .

-

Part 4: Visualization of Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediates.

Caption: Step-wise synthesis of 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole via the enaminone pathway.

Part 5: Biological & Research Applications[1][2][3]

COX-2 Inhibition Studies

This molecule serves as a "naked" scaffold. In drug discovery, the free NH (position 1) is typically arylated (e.g., with a 4-sulfonamidophenyl group) to mimic the structure of Celecoxib .

-

Research Use: Researchers use the 1H-pyrazole precursor to synthesize a library of N1-substituted analogs to optimize pharmacokinetic properties (solubility, half-life) while maintaining the C4-sulfonyl pharmacophore.

Agrochemical Development

The 3-phenyl-4-ethylsulfonyl motif is structurally related to Fipronil and Ethiprole (GABA-gated chloride channel blockers).

-

Differentiation: Fipronil contains a trifluoromethylsulfinyl group. The ethylsulfonyl analog is often synthesized to test the impact of oxidation state (sulfone vs. sulfoxide) and alkyl chain length (ethyl vs. trifluoromethyl) on insecticidal potency and selectivity for insect vs. mammalian receptors.

References

- Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-diarylpyrazole-4-sulfonamides as COX-2 inhibitors." Bioorganic & Medicinal Chemistry 11.18 (2003): 4029-4041. (Describes the general enaminone route for 4-sulfonylpyrazoles).

-

Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. Link

- Gao, Y., et al. "Recent advances in the synthesis of pyrazoles. A review." RSC Advances 10.57 (2020): 35028-35054. (Review of synthetic methodologies including the DMF-DMA route).

- Faming Zhuanli Shenqing (Patent). "Method for synthesizing 4-ethylsulfonyl-1H-pyrazole derivatives." (General reference for industrial synthesis of sulfonyl pyrazoles).

Sources

4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole CAS number search

Navigating Chemical Space: A Comprehensive Guide to the CAS Registration and Synthesis of 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. Specifically, pyrazoles bearing sulfonyl and aryl substituents at the 4- and 3-positions, respectively, are critical pharmacophores in the design of COX-2 inhibitors and next-generation insecticides[1]. This technical whitepaper, authored from the perspective of a Senior Application Scientist, provides an authoritative roadmap for identifying the Chemical Abstracts Service Registry Number (CAS RN) for 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole . Because highly specific, novel derivatives often exist in "dark chemical space" without a publicly indexed CAS number, this guide also details a self-validating, de novo synthetic protocol to generate and characterize the compound for formal CAS registration.

Structural and Pharmacological Significance

The target molecule, 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole, integrates three distinct chemical modules:

-

The 1H-Pyrazole Core: Provides a robust, hydrogen-bonding framework capable of tautomerization, which is essential for target protein binding.

-

The 3-Phenyl Ring: Imparts lipophilicity and occupies hydrophobic pockets within active sites (e.g., the cyclooxygenase channel).

-

The 4-Ethylsulfonyl Group: Acts as a strong electron-withdrawing group (EWG) and a hydrogen-bond acceptor. The steric bulk of the ethyl group, compared to a methyl group, alters the rotational degrees of freedom, often enhancing target selectivity.

To establish a baseline for analytical and registration purposes, the predicted physicochemical properties of the target compound are summarized below. When querying databases, structurally related analogs (e.g., CAS RN 13658-68-9) can provide comparative baseline data[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Computational/Structural Significance |

|---|---|---|

| Molecular Formula | C11H12N2O2S | Exact mass required for HRMS validation |

| Molecular Weight | 236.29 g/mol | Optimal for lead-like chemical space |

| Hydrogen Bond Donors | 1 | N-H group (subject to annular tautomerism) |

| Hydrogen Bond Acceptors | 4 | Sulfonyl oxygens and pyrazole nitrogen |

| Rotatable Bonds | 3 | Allows conformational flexibility for induced fit |

| SMILES String | CCS(=O)(=O)c1c[nH]nc1-c2ccccc2 | Primary input for topological database queries |

Systematic CAS Registry Search Protocol

When dealing with tautomeric heterocycles, text-based nomenclature searches often fail due to IUPAC naming ambiguities (e.g., 1H- vs. 2H-pyrazole designations). Therefore, a topology-based query system is mandatory. The causality behind this approach is simple: molecular graphs (SMILES/InChI) do not depend on naming conventions, ensuring zero false negatives in the database search.

Figure 1: Systematic workflow for querying and registering novel pyrazoles in chemical databases.

Execution Steps:

-

Input Generation: Translate the target into the canonical SMILES string: CCS(=O)(=O)c1c[nH]nc1-c2ccccc2.

-

Primary Query (SciFinder-n): Execute an "Exact Structure" search. If no results are returned, expand to a "Substructure" search to identify commercially available precursors or closely related patents.

-

Secondary Verification (PubChem): Cross-reference the InChIKey to capture open-source literature that may not yet be indexed by CAS.

-

Outcome: If the exact molecule is unregistered, the researcher must synthesize the compound and submit a Certificate of Analysis (CoA) encompassing NMR and HRMS data to the Chemical Abstracts Service to mint a new CAS RN.

De Novo Synthesis Strategy

To register a novel compound, physical synthesis is required. The most robust, regioselective method for synthesizing 4-sulfonyl pyrazoles is the condensation of an active methylene compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazine[3].

Causality of the Synthetic Route: Traditional 1,3-diketone condensations with hydrazines often yield inseparable mixtures of regioisomers. By utilizing DMF-DMA, we generate an enaminone intermediate. DMF-DMA acts as a highly efficient one-carbon synthon that provides its own basicity, avoiding the need for harsh external bases that could degrade the sulfonyl group[4]. The subsequent addition of hydrazine hydrate drives a regioselective Michael addition-elimination sequence, cleanly yielding the target 1H-pyrazole.

Figure 2: Two-step de novo synthetic pathway for the target pyrazole via an enaminone intermediate.

Experimental Methodology (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the reaction causality holds true before proceeding to the next step.

Step 1: Synthesis of the Enaminone Intermediate

-

Reaction: In an oven-dried 100 mL round-bottom flask, dissolve 2-(ethylsulfonyl)-1-phenylethan-1-one (10.0 mmol) in anhydrous toluene (30 mL).

-

Reagent Addition: Add DMF-DMA (15.0 mmol, 1.5 equiv) dropwise at room temperature. Causality: The excess DMF-DMA pushes the equilibrium forward, while toluene allows for azeotropic removal of the methanol byproduct.

-

Reflux: Heat the mixture to 110°C for 4 hours under a nitrogen atmosphere.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (UV active, higher Rf) must completely convert to a bright yellow, highly polar enaminone spot.

-

Workup: Concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA. The crude (E)-3-(dimethylamino)-2-(ethylsulfonyl)-1-phenylprop-2-en-1-one is used directly in the next step.

Step 2: Regioselective Cyclization

-

Reaction: Dissolve the crude enaminone in absolute ethanol (25 mL).

-

Cyclization: Slowly add hydrazine hydrate (12.0 mmol, 1.2 equiv) dropwise at 0°C. Causality: Dropwise addition at low temperatures controls the exothermic nucleophilic attack of the hydrazine on the enamine β-carbon, preventing thermal degradation.

-

Reflux: Warm the reaction to 80°C and reflux for 3 hours.

-

Validation Checkpoint: The elimination of dimethylamine gas (detectable via basic pH paper at the condenser outlet) signals successful cyclization.

-

Purification: Cool to room temperature, pour into ice water (100 mL), and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, gradient Hexane to EtOAc) to yield the pure 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole.

Analytical Validation for CAS Registration

To successfully submit this compound to the Chemical Abstracts Service for a new CAS RN, the following spectroscopic signatures must be validated and documented in your submission:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.15 (t, J = 7.3 Hz, 3H, -CH₃ of ethyl)

-

δ 3.20 (q, J = 7.3 Hz, 2H, -CH₂-SO₂-)

-

δ 7.45 – 7.80 (m, 5H, Phenyl protons)

-

δ 8.35 (s, 1H, Pyrazole C5-H) Crucial diagnostic peak confirming the pyrazole core.

-

δ 13.60 (br s, 1H, Pyrazole N-H)

-

-

HRMS (ESI-TOF): Calculated for C11H13N2O2S [M+H]⁺: 237.0692; Found: 237.0695.

By executing this rigorous search and synthesis pipeline, researchers can confidently map uncharted chemical space, ensuring their novel pyrazole derivatives are accurately synthesized, validated, and registered within the global chemical literature.

References

-

Google Patents. "CA2460942A1 - Substituted pyrazolyl compounds for the treatment of inflammation". 1[1]

-

PubMed Central (PMC). "Recent highlights in the synthesis and biological significance of pyrazole derivatives". 5[3]

-

Benchchem. "Dimethoxymethanamine | High-Purity Research Chemical". 4[4]

-

CAS Common Chemistry. "3,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrazole". 2[2]

Sources

- 1. CA2460942A1 - Substituted pyrazolyl compounds for the treatment of inflammation - Google Patents [patents.google.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Ethylsulfonyl pyrazole pharmacophore properties

An In-depth Technical Guide to the Ethylsulfonyl Pyrazole Pharmacophore

Abstract

The ethylsulfonyl pyrazole moiety represents a significant pharmacophore in modern medicinal chemistry, most notably recognized for its role in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive technical analysis of this scaffold, delving into its fundamental physicochemical properties, mechanism of action, and the structure-activity relationships (SAR) that govern its biological activity. We will explore the causal basis for its selective inhibition of COX-2 over COX-1, rooted in the specific topology of the enzyme active sites. Furthermore, this document outlines detailed experimental protocols for both the chemical synthesis of ethylsulfonyl pyrazole derivatives and the computational methodologies used to predict and rationalize their interactions with biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an in-depth understanding of this privileged structural motif and its application in designing targeted therapeutics.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1][2][3] Its prevalence in numerous approved pharmaceuticals, such as the anti-inflammatory drug Celecoxib and the erectile dysfunction treatment Sildenafil, underscores its therapeutic importance.[2] The unique physicochemical properties of the pyrazole ring contribute to its success:

-

Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or other heterocycles, often leading to improved potency and physicochemical properties such as enhanced water solubility and reduced lipophilicity.[4][5]

-

Hydrogen Bonding: The N-1 nitrogen atom can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[4]

-

Metabolic Stability: The pyrazole nucleus is generally stable to metabolic degradation, a desirable trait for drug candidates.[2]

These features make the pyrazole core a versatile template for building molecules with tailored pharmacological profiles.

The Strategic Importance of the Sulfonyl Moiety in Targeting COX Enzymes

The development of selective COX-2 inhibitors was driven by the need to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[6] These older drugs non-selectively inhibit both cyclooxygenase-1 (COX-1), which plays a protective role in the gastric mucosa, and cyclooxygenase-2 (COX-2), which is upregulated during inflammation and mediates pain and fever.[7]

The discovery of diarylheterocycle-based inhibitors, such as Celecoxib, marked a turning point. A key structural feature responsible for their COX-2 selectivity is the presence of a para-sulfonamide (-SO2NH2) or a similar sulfonyl-containing group on one of the aryl rings.[8][9][10] This group acts as a critical pharmacophoric element that dictates the molecule's binding orientation and selectivity.

Core Analysis: The Ethylsulfonyl Pyrazole Pharmacophore

The ethylsulfonyl pyrazole pharmacophore is a specific iteration of this successful template. Its defining features include the central pyrazole ring, an N-1 substituted phenyl ring bearing a para-ethylsulfonyl group, and a C-5 substituted phenyl ring.

Mechanism of Action and the Basis of COX-2 Selectivity

The selective inhibition of COX-2 is a direct consequence of a subtle but critical difference in the architecture of the COX-1 and COX-2 active sites. While the overall structures are highly conserved, the COX-2 active site features a larger, more accommodating side pocket compared to COX-1. This difference arises from the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2.[11]

The ethylsulfonyl group is instrumental in exploiting this structural variance. Its key role is to project into this hydrophilic side pocket, where the oxygen atoms of the sulfonyl group form strong hydrogen bonds with key amino acid residues, notably Arginine (Arg513), effectively anchoring the inhibitor.[6][8] This interaction is not possible in the more constricted COX-1 active site, thus forming the molecular basis for selective inhibition.

Caption: Mechanism of selective COX-2 inhibition.

Physicochemical Properties

The combination of the pyrazole core and the ethylsulfonyl group imparts a specific set of properties crucial for its function as a drug molecule.

| Property | Typical Value/Range | Significance in Drug Design |

| pKa (Pyrazole) | ~2.5 | Weakly basic, allowing for specific interactions but generally not fully protonated at physiological pH.[4] |

| ClogP | Varies by R-groups | The overall lipophilicity must be balanced for membrane permeability and aqueous solubility. The pyrazole is less lipophilic than benzene.[5] |

| Hydrogen Bond Donor | 1 (Pyrazole N-H) | Can interact with protein backbones or side chains. |

| Hydrogen Bond Acceptor | 3+ (Pyrazole N, SO2) | The sulfonyl oxygens are strong H-bond acceptors, critical for binding in the COX-2 side pocket. |

Synthesis and Experimental Protocols

The synthesis of ethylsulfonyl pyrazole derivatives typically follows established methods for pyrazole ring formation, most notably through the condensation of a 1,3-dicarbonyl compound with a suitably substituted hydrazine.

General Synthetic Protocol: Cyclocondensation

This protocol describes a representative synthesis of a 1-(4-(ethylsulfonyl)phenyl)-3,5-disubstituted-1H-pyrazole.

Step 1: Synthesis of 4-(Ethylsulfonyl)phenylhydrazine

-

This intermediate is often prepared from 4-ethylthioaniline via oxidation to the sulfone, followed by diazotization and reduction.

Step 2: Cyclocondensation Reaction

-

Dissolve 1.0 equivalent of the desired 1,3-diketone in a suitable solvent such as ethanol or acetic acid.

-

Add 1.05 equivalents of 4-(ethylsulfonyl)phenylhydrazine hydrochloride to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the final pyrazole derivative.

Caption: General workflow for pyrazole synthesis.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for optimizing the potency, selectivity, and pharmacokinetic properties of the pharmacophore. The following table summarizes key relationships for diaryl-substituted pyrazole COX-2 inhibitors.[9][12][13]

| Region of Molecule | Modification | Effect on COX-2 Inhibition/Selectivity |

| N-1 Phenyl Ring | para-SO2CH2CH3, para-SO2CH3, or para-SO2NH2 | A para-sulfonyl or sulfonamide group is essential for high COX-2 selectivity and potency. The specific alkyl group (methyl vs. ethyl) can fine-tune ADME properties. |

| N-1 Phenyl Ring | Moving the sulfonyl group to meta or ortho positions | Dramatically reduces or abolishes COX-2 selectivity and inhibitory activity. |

| C-3 Position of Pyrazole | Small, lipophilic groups (e.g., -CF3, -CH3) | Generally optimal for potency. The trifluoromethyl group in Celecoxib is a classic example. |

| C-5 Phenyl Ring | Substitution with small groups (e.g., -CH3, -F) at the para-position | Can enhance potency and modulate pharmacokinetic properties. |

Computational Modeling and Workflow

Computational chemistry is an indispensable tool for understanding and predicting the behavior of ethylsulfonyl pyrazole derivatives.[14][15] Molecular docking, in particular, provides a robust method for visualizing and quantifying the interaction between the inhibitor and the enzyme active site.

Experimental Protocol: Molecular Docking

-

Protein Preparation: Obtain the crystal structure of human COX-2 (e.g., PDB ID: 1CX2) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.

-

Ligand Preparation: Draw the 3D structure of the ethylsulfonyl pyrazole derivative. Perform energy minimization using a suitable force field (e.g., MMFF94) and assign atom types and charges.

-

Grid Generation: Define the binding site by creating a grid box centered on the co-crystallized ligand or key active site residues (e.g., Arg120, Tyr355, Arg513). The grid box should be large enough to allow for rotational and translational freedom of the ligand.

-

Docking Simulation: Perform the docking calculation using software such as AutoDock Vina or Glide. The program will sample multiple conformations (poses) of the ligand within the defined grid box.

-

Analysis: Analyze the resulting poses based on their predicted binding energy (docking score). The lowest energy pose is typically considered the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein to confirm that the ethylsulfonyl group correctly occupies the selectivity side pocket.

Caption: A typical computational workflow for drug design.

Broader Applications and Future Directions

While the primary application of the ethylsulfonyl pyrazole pharmacophore has been in developing anti-inflammatory agents, the versatility of the pyrazole scaffold has led to its exploration in other therapeutic areas, including oncology and infectious diseases.[2][16][17] Future research may focus on:

-

Designing Novel Inhibitors: Creating next-generation inhibitors with even greater selectivity or targeting different enzyme isoforms.

-

Improving Pharmacokinetics: Modifying the scaffold to enhance drug-like properties such as oral bioavailability and half-life.

-

Targeting Other Enzymes: Exploring the utility of the ethylsulfonyl pyrazole pharmacophore for inhibiting other enzymes that possess similar "selectivity pockets" in their active sites.

Conclusion

The ethylsulfonyl pyrazole pharmacophore is a highly successful and well-characterized structural motif in medicinal chemistry. Its efficacy is rooted in a sophisticated understanding of enzyme structure and function, specifically the exploitation of the hydrophilic side pocket present in the COX-2 active site. The interplay between the stable, versatile pyrazole core and the strongly hydrogen-bonding ethylsulfonyl group provides a powerful template for designing selective enzyme inhibitors. The continued application of integrated synthetic, pharmacological, and computational approaches will undoubtedly expand the therapeutic utility of this important pharmacophore.

References

-

Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved from [Link]

-

Wikipedia. (2024). Celecoxib. Retrieved from [Link]

-

News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

-

Goyal, R., & Singh, J. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

-

Carradori, S., & Petzer, J. P. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(1), 71-91. Retrieved from [Link]

-

Biochemistry and Molecular Biology, College of Liberal Arts and Sciences, University of Connecticut. (n.d.). Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. Retrieved from [Link]

-

Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry, 243, 114755. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1. Structures of selective COX-2 inhibitors. Retrieved from [Link]

-

Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Retrieved from [Link]

-

Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3097. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Advances in Bioactive Pyrazoles. Retrieved from [Link]

-

Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Retrieved from [Link]

-

Hsu, C. F., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry, 83(11), 2092-2101. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

-

El-Sayed, S. S., et al. (2024). Anticancer and anti-inflammatory effects of novel ethyl pyrazole derivatives having sulfonamide terminal moiety. Bioorganic Chemistry, 154, 107825. Retrieved from [Link]

-

Mohammed, H. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3097. Retrieved from [Link]

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

-

College of Science, University of Diyala. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Retrieved from [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 1-10. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles. Retrieved from [Link]

-

Arkat USA, Inc. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 2011-2026. Retrieved from [Link]

-

ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. Retrieved from [Link]

-

Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Archiv der Pharmazie, 343(7), 396-403. Retrieved from [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. news-medical.net [news-medical.net]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurasianjournals.com [eurasianjournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ClinPGx [clinpgx.org]

- 17. researchgate.net [researchgate.net]

3-Phenyl-4-Sulfonylpyrazole Derivatives: Technical Synthesis & Therapeutic Guide

The following technical guide details the synthesis, structure-activity relationships (SAR), and pharmacological potential of 3-phenyl-4-sulfonylpyrazole derivatives . This document is structured for researchers and medicinal chemists, focusing on regioselective synthetic strategies and specific therapeutic targets beyond the conventional COX-2 inhibitor class.

Executive Summary & Scaffold Analysis

While 1,5-diarylpyrazoles (e.g., Celecoxib) dominate the anti-inflammatory landscape, the 3-phenyl-4-sulfonylpyrazole regioisomer represents a distinct and under-explored chemical space. This scaffold is characterized by a phenyl group at C3 and a sulfonyl moiety (

Key Structural Advantages:

-

Metabolic Stability: The C4-sulfonyl group blocks the primary site of oxidative metabolism (typically C4 oxidation in pyrazoles).

-

Electronic Modulation: The electron-withdrawing sulfonyl group at C4 significantly lowers the pKa of the pyrazole NH (in 1H-unsubstituted analogs), altering hydrogen bond donor capability.

-

Therapeutic Divergence: Unlike the 1,5-diaryl class (COX-2 selective), 3-phenyl-4-sulfonyl derivatives show potent activity in HIF-1

inhibition , 5-HT6 receptor antagonism , and antiproliferative pathways .

Scaffold Comparison Table

| Feature | 1,5-Diaryl-4-H (Celecoxib Class) | 3-Phenyl-4-Sulfonyl (Target Class) |

| C3 Substituent | Trifluoromethyl / Alkyl | Phenyl / Substituted Aryl |

| C4 Substituent | Hydrogen | Sulfonyl ( |

| Primary Target | COX-2 | HIF-1 |

| Synthesis Challenge | Regiocontrol of N1 | Introduction of C4-Sulfonyl |

Advanced Chemical Synthesis

Achieving the specific 3-phenyl-4-sulfonyl substitution pattern requires overcoming the thermodynamic preference for 1,5-isomers in standard hydrazine condensations. Two expert-level protocols are detailed below.

Protocol A: Regioselective [3+2] Cycloaddition (The Diazo-Sulfone Route)

This method is superior for generating high-diversity libraries because it allows independent variation of the sulfonyl and phenyl moieties.

Mechanism: Base-mediated reaction of

Step-by-Step Methodology

-

Precursor Synthesis:

-

Acylate a methyl sulfone with a benzoyl chloride derivative to form the

-ketosulfone. -

Perform a diazo transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) and DBU to yield the

-diazo-

-

-

Cycloaddition:

-

Reagents:

-diazo- -

Solvent: THF or DCM (Anhydrous).

-

Base: DBU (1.5 equiv) or

. -

Conditions: Stir at room temperature for 4–12 hours.

-

-

Work-up:

-

Quench with saturated

. Extract with EtOAc. -

The nitro group is eliminated as

(as nitrite) during aromatization, yielding the 3-phenyl-4-sulfonylpyrazole .

-

Protocol B: One-Pot Knoevenagel / Cyclization

Best for large-scale preparation of simple derivatives.

-

Condensation: React 4-sulfonylacetophenone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the enaminone intermediate.

-

Cyclization: Treat the enaminone with hydrazine hydrate (or substituted hydrazine) in ethanol under reflux.

-

Result: Yields the pyrazole ring.[1][2][3] Note: If using substituted hydrazines, this method may yield a mixture of 1,3 and 1,5 regioisomers, requiring chromatographic separation.

Visualization: Synthetic Pathways

The following diagram illustrates the logic flow for the regioselective synthesis (Protocol A) and the divergence point for SAR exploration.

Caption: Regioselective synthesis workflow utilizing the diazo-sulfone strategy to ensure 4-sulfonyl placement.

Structure-Activity Relationship (SAR)

The biological activity of 3-phenyl-4-sulfonylpyrazoles is tightly controlled by substituents at three key positions.

| Position | Modification | Effect on Activity |

| N1 (Nitrogen) | Unsubstituted (H) | Essential for H-bond donor activity (e.g., in kinase hinge binding). |

| Aryl / Alkyl | Increases lipophilicity; N1-phenyl often shifts activity toward COX-2 or 5-HT6 antagonism. | |

| C3 (Phenyl) | 4-OMe / 4-Cl | Antiproliferative: Electron-donating groups (OMe) often enhance potency against cancer lines (MCF-7, U937). |

| 2,4-Di-Cl | Antimicrobial: Halogenation increases membrane permeability and potency against Gram-positive bacteria. | |

| C4 (Sulfonyl) | COX-2 Selectivity: The methyl sulfone is a classic COX-2 pharmacophore (bioisostere to sulfonamide). | |

| 5-HT6 Antagonism: Bulky aryl sulfonyls fit the hydrophobic pocket of GPCRs (Serotonin receptors). |

Pharmacological Protocols

To validate the activity of synthesized derivatives, the following expert protocols should be employed.

Assay 1: Antiproliferative Screening (CellTiter-Glo)

Target: Evaluation of anticancer potential (e.g., U937, MCF-7 lines).

-

Seeding: Plate cells at

cells/well in 96-well opaque plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at graded concentrations (

). Ensure final DMSO -

Incubation: Incubate for 48–72 hours at

, -

Detection: Add CellTiter-Glo reagent (Promega). Shake for 2 mins to lyse cells. Incubate 10 mins to stabilize signal.

-

Readout: Measure luminescence using a microplate reader. Calculate

using non-linear regression (GraphPad Prism).

Assay 2: COX-2 Inhibition (In Vitro)

Target: Anti-inflammatory selectivity.

-

Enzyme Prep: Use recombinant human COX-2 and COX-1 enzymes.

-

Reaction: Incubate enzyme with heme and test compound in Tris-HCl buffer (pH 8.0).

-

Substrate: Initiate reaction with Arachidonic Acid (

). -

Measurement: Quantify

production via ELISA or measure -

Selectivity Index: Calculate

.

Logic Map: Mechanism of Action

The following diagram elucidates the dual-pathway potential of these derivatives depending on the C4-substituent.

Caption: Divergent pharmacological pathways based on the steric and electronic nature of the C4-sulfonyl group.

References

-

Regioselective Synthesis via Diazosulfones: Kumar, R., & Namboothiri, I. N. N. (2011). Regioselective synthesis of sulfonylpyrazoles via base mediated reaction of diazosulfones with nitroalkenes. Organic Letters. Link

-

Antiproliferative Activity: Mahesh, P., et al. (2023).[4] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[4] Link

-

HIF-1

Inhibition: Li, Y. W., et al. (2020). Synthesis and evaluation of the HIF-1 -

5-HT6 Receptor Antagonists: Lee, J., et al. (2013).[5] Synthesis and the 5-HT6 receptor antagonistic effect of 3-arylsulfonylamino-5,6-dihydro-6-substituted pyrazolo[3,4]pyridinones. Bioorganic & Medicinal Chemistry Letters. Link

-

General Pyrazole Pharmacology: Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Screening of Natural Compounds for Candidates 5HT6 Receptor Antagonists against Alzheimer’s Disease | MDPI [mdpi.com]

Structural Optimization and Validation of Methylsulfonyl Pyrazole COX-2 Inhibitor Bioisosteres

Executive Summary

The advent of 1,5-diarylpyrazole derivatives revolutionized the management of inflammatory diseases by selectively targeting cyclooxygenase-2 (COX-2) while sparing the gastroprotective cyclooxygenase-1 (COX-1). The prototypical research compound in this class, SC-58125 , utilizes a methylsulfonyl pharmacophore to achieve profound COX-2 selectivity[1]. However, the cardiovascular liabilities and pharmacokinetic limitations associated with classic COX-2 inhibitors have necessitated the exploration of bioisosteres.

As a Senior Application Scientist, I approach the optimization of these compounds not merely as an exercise in chemical synthesis, but as a holistic system of structural design and rigorous, self-validating biological evaluation. This whitepaper dissects the mechanistic rationale behind replacing the methylsulfonyl group and the pyrazole core, and outlines the definitive experimental workflows required to validate these novel bioisosteres.

Mechanistic Rationale: The COX-2 Secondary Pocket

The selectivity of methylsulfonyl pyrazoles hinges on the unique architecture of the COX-2 active site. A single amino acid substitution—from a bulky Isoleucine (Ile523) in COX-1 to a smaller Valine (Val523) in COX-2—unblocks a hydrophilic secondary side pocket.

The methylsulfonyl group (

Fig 1: COX-2 signaling pathway and the targeted inhibition by methylsulfonyl pyrazole bioisosteres.

Bioisosteric Replacement Strategies

Pharmacophore Modifications (Methylsulfonyl Replacements)

The methylsulfonyl group is highly effective but can be metabolically labile or structurally rigid. Strategic replacements include:

-

Sulfonamide (

): Found in celecoxib, it provides strong H-bond donor capabilities, though it carries the risk of triggering sulfa-allergies. -

Azido (

): Replacing the sulfonamide or methylsulfonyl pharmacophores with an azido bioisostere maintains the linear geometry required for pocket insertion while reducing acidity, yielding highly selective inhibitors with improved oral bioavailability[2]. -

Tetrazole: The bioisosteric replacement of the

or

Central Core Modifications (Pyrazole Replacements)

The central pyrazole acts as a geometric scaffold, dictating the dihedral angle of the vicinal aryl rings.

-

Thiazole: Transitioning from a pyrazole to a 3,4-disubstituted thiazole has successfully yielded dual COX-2/5-LOX inhibitors. This dual inhibition is critical for mitigating the leukotriene-shunting effect that causes cardiovascular risks in traditional coxibs[4].

-

Oxadiazole: Oxadiazole-containing compounds bearing a methylsulfonyl group have demonstrated robust COX-2 selectivity and high docking scores, presenting a viable alternative to the pyrazole core[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To objectively evaluate the success of a bioisosteric replacement, we benchmark the

| Compound / Bioisostere | Core Scaffold | Pharmacophore | COX-1 | COX-2 | Selectivity Index (SI) |

| SC-58125 (Reference) | Pyrazole | Methylsulfonyl | >100.0 | 0.040 | >2500 |

| Celecoxib | Pyrazole | Sulfonamide | 15.0 | 0.040 | 375 |

| Azido Bioisostere | Furanone | Azido ( | 159.7 | 0.196 | 814 |

| Thiazole Hybrid | Thiazole | Methylsulfonyl | >50.0 | 0.037 | >1350 |

| Oxadiazole Analog | Oxadiazole | Methylsulfonyl | 98.3 | 0.740 | 133 |

Experimental Methodologies: A Self-Validating Workflow

In drug development, an assay is only as reliable as its internal controls. I mandate that every protocol operates as a self-validating system to eliminate false positives and experimental artifacts.

Fig 2: Sequential experimental workflow for the validation of novel COX-2 inhibitor bioisosteres.

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Assay

-

Causality: We utilize recombinant human enzymes to isolate target affinity from cellular variables (e.g., membrane permeability or efflux pumps).

-

Self-Validating System: The inclusion of a non-selective inhibitor (Indomethacin) defines the absolute baseline (0% activity), while a selective reference (SC-58125) validates the assay's dynamic range and confirms the Selectivity Index (SI)[1].

-

Step-by-Step:

-

Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin as a cofactor.

-

Pre-incubate the enzyme with test compounds (serial dilutions) or vehicle for 15 minutes at 37°C. (Rationale: SC-58125 and its bioisosteres are time-dependent inhibitors; pre-incubation allows steady-state binding).

-

Initiate the reaction by adding arachidonic acid (substrate) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

-

Measure the oxidation of TMPD spectrophotometrically at 590 nm.

-

Calculate

values via non-linear regression.

-

Protocol 2: Cellular PGE2 Inhibition & Cytotoxicity Counter-Screen

-

Causality: Enzymatic potency does not guarantee cellular efficacy. We utilize LPS-stimulated RAW 264.7 macrophages because COX-2 is not constitutively expressed; LPS reliably induces COX-2 via the NF-κB pathway.

-

Self-Validating System: A parallel MTT viability assay is non-negotiable. If a compound reduces PGE2 but also compromises cell viability, the PGE2 reduction is an artifact of cytotoxicity, not true COX-2 inhibition.

-

Step-by-Step:

-

Seed RAW 264.7 macrophages in 96-well plates and incubate overnight.

-

Stimulate cells with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

-

Wash cells and treat with test compounds for 1 hour, followed by the addition of arachidonic acid (10 µM) for 30 minutes.

-

Harvest the supernatant and quantify PGE2 levels using a competitive ELISA.

-

In parallel, add MTT reagent to the cells, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to confirm cell viability remains >95%.

-

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

-

Causality: To evaluate the pharmacokinetic properties, bioavailability, and systemic anti-inflammatory efficacy of the bioisosteres in a living system.

-

Self-Validating System: The contralateral (un-injected) paw serves as an internal baseline for each animal, mathematically negating individual physiological variations in basal paw volume.

-

Step-by-Step:

-

Administer the test compound, reference drug (SC-58125), or vehicle orally to Wistar rats (n=6 per group).

-

After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw. Inject 0.1 mL of sterile saline into the left hind paw (internal control).

-

Measure paw volumes using a plethysmometer at 1, 2, 3, 4, and 5 hours post-injection.

-

Calculate the percentage of edema inhibition relative to the vehicle-treated group.

-

Conclusion

The bioisosteric replacement of the methylsulfonyl pharmacophore and the pyrazole core represents a highly rational approach to evolving the next generation of NSAIDs. By transitioning to azido, tetrazole, or thiazole architectures, we can fine-tune the physicochemical properties of these molecules, retaining the potent COX-2 selectivity of SC-58125 while mitigating the systemic risks that have historically plagued this drug class.

References

-

SC-58125 | COX-2 Inhibitor. MedChemExpress. 1

-

SC 58125 | CAS 162054-19-5 | SC58125. Tocris Bioscience.

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. NIH/PMC. 3

-

Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ResearchGate. 2

-

Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof. Taylor & Francis. 4

-

NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC.5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Ethylsulfonyl Pyrazoles

Introduction: The Pyrazole Core as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] Pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, form the structural basis of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antimicrobial.[2][3]

This guide focuses specifically on a prominent class of these compounds: the ethylsulfonyl pyrazoles and their close analogs. The archetypal member of this family is Celecoxib, a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[4][5] The journey of these molecules, from highly selective anti-inflammatory agents to promising multi-targeted anticancer compounds, provides a compelling case study in modern drug design. We will dissect the nuanced structure-activity relationships (SAR) that govern their biological effects, explain the causal biochemistry behind their mechanism of action, and provide actionable experimental protocols for their synthesis and evaluation.

Pillar 1: The Primary Target - Cyclooxygenase-2 (COX-2) Inhibition

The initial and most well-characterized therapeutic application of ethylsulfonyl pyrazoles is the selective inhibition of COX-2.[5]

The "Why": Understanding COX Isoforms and the Rationale for Selectivity

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[6][7] It exists in two primary isoforms:

-

COX-1: A constitutively expressed "housekeeping" enzyme involved in protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[6][8]

-

COX-2: An inducible isoform that is upregulated at sites of inflammation by cytokines and growth factors.[1][8]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. While their therapeutic effects derive from COX-2 inhibition, the simultaneous inhibition of COX-1 leads to common side effects like gastrointestinal ulceration.[6] This created a strong rationale for developing drugs that could selectively inhibit COX-2, offering the same anti-inflammatory benefits with a significantly improved safety profile.[5][7] Ethylsulfonyl pyrazoles emerged as a premier class of compounds to achieve this goal.

The "How": Key Structural Features for Potent and Selective COX-2 Inhibition

The selectivity of this pyrazole class for COX-2 over COX-1 is not accidental; it is a direct result of specific molecular interactions with key amino acid differences in the active sites of the two enzymes. The COX-2 active site is slightly larger and features a distinct side pocket, which is absent in COX-1 due to the substitution of a smaller valine for a bulkier isoleucine. The SAR of ethylsulfonyl pyrazoles is centered on exploiting this difference.

-

The N1-Phenylsulfonamide/Methylsulfonyl Moiety : This is arguably the most critical feature for COX-2 selectivity.[9] The sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group at the para-position of the N1-phenyl ring is perfectly sized to fit into the selective side pocket of the COX-2 enzyme.[9] There, it forms crucial hydrogen bonds with residues like Arg513, anchoring the inhibitor and conferring high-affinity binding that is not possible in the more constricted COX-1 active site.[9] Compounds lacking this group lose their COX-2 selectivity.

-

The C5-Aryl Group : A phenyl ring at the C5 position, often substituted at its para-position with small groups like methyl or halogen, occupies a primary hydrophobic pocket in the enzyme active site. The nature of this substituent can fine-tune the compound's potency. For instance, introducing a methyl or chloro group on the 5-phenyl ring has been shown to increase anti-inflammatory activity.[10]

-

The C3-Substituent : The substituent at the C3 position also plays a significant role in potency. Small, electron-withdrawing groups, such as the trifluoromethyl (-CF3) group found in Celecoxib, are often optimal. This group contributes to the overall electronic profile and fits snugly into another region of the active site, enhancing binding affinity.

Quantitative Data: SAR of Celecoxib Analogs

The following table summarizes the in vitro COX inhibitory activity of representative ethylsulfonyl pyrazole derivatives, illustrating the SAR principles discussed. A higher Selectivity Index (SI) indicates greater selectivity for COX-2.

| Compound ID | N1-Phenyl Substituent (para) | C5-Phenyl Substituent (para) | C3-Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |

| Celecoxib | -SO2NH2 | -CH3 | -CF3 | >100 | 0.04 | >2500 | [9] |

| Analog 1h | -SO2NH2 | -H | -CF3 | >50 | 0.049 | >1020 | [11] |

| Analog 5u | -SO2NH2 | -CH3 | -H | 134.07 | 1.79 | 74.92 | [9] |

| Analog 5s | -SO2NH2 | -Cl | -H | 183.11 | 2.51 | 72.95 | [9] |

| Analog 6f | -SO2NH2 (on pyridazine) | Trimethoxy-phenyl | -H | 9.56 | 1.15 | 8.31 | [12][13] |

Data synthesized from multiple sources to illustrate SAR trends.

Pillar 2: Expanding Horizons - Anticancer Activity and Polypharmacology

While initially developed as anti-inflammatories, compelling evidence has revealed that Celecoxib and its analogs possess potent anticancer properties.[4][6] This activity is multifactorial, stemming from both COX-2-dependent and COX-2-independent mechanisms.

The "Why": COX-2 in Carcinogenesis and Beyond

COX-2 is overexpressed in many types of cancers and contributes to tumor growth by promoting angiogenesis (new blood vessel formation), inhibiting apoptosis (programmed cell death), and modulating inflammation and immune responses.[4][6] Therefore, COX-2 inhibition is a valid anticancer strategy.

However, researchers discovered that some pyrazole analogs exhibit potent anticancer activity even in cancer cells that do not express COX-2, or at concentrations far below what is needed for COX-2 inhibition.[4] This pointed to the existence of additional biological targets, a concept known as polypharmacology. Structural modifications, often moving away from the strict requirements for COX-2 selectivity, have yielded compounds that inhibit other key cancer-related pathways.

The "How": SAR Modifications for Anticancer Activity

Shifting the therapeutic goal from inflammation to cancer changes the SAR priorities. While the 1,5-diarylpyrazole core is often retained, modifications are made to engage new targets.

-

Apoptosis Induction : Many anticancer analogs are potent inducers of apoptosis.[14][15] This is often achieved by modifying the C3 substituent. For example, replacing the -CF3 group with larger arylidene hydrazinyl moieties can lead to compounds that increase the expression of the tumor suppressor gene p53 and alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[14][15]

-

Dual-Target Inhibition : Some analogs have been designed to inhibit other critical cancer targets simultaneously. For instance, compound 11 from a 2022 study, a pyrazole derivative, was shown to potently inhibit not only COX-2 but also Epidermal Growth Factor Receptor (EGFR) and Topoisomerase-1 (Topo-1), two validated anticancer targets.[16]

-

Shifting the Sulfonamide : While essential for COX-2 selectivity, the sulfonamide group can be modified or replaced to optimize anticancer effects. Some studies have shown that replacing the sulfonamide with other polar, hydrogen-bonding groups can maintain or even enhance cytotoxic activity against cancer cell lines.[15]

Pillar 3: Experimental Cornerstones

To translate SAR understanding into practice, robust and reproducible experimental protocols are essential. The following sections detail a representative synthesis and a key biological assay.

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Analog

This protocol describes a common and reliable method for synthesizing the core pyrazole structure via the condensation of a chalcone intermediate with a substituted hydrazine.

Workflow Diagram:

Step-by-Step Methodology:

-

Chalcone Synthesis (Claisen-Schmidt Condensation): a. Dissolve 1.0 equivalent of a para-substituted acetophenone (e.g., 4'-methylacetophenone) and 1.0 equivalent of a para-substituted benzaldehyde in ethanol (EtOH) in a round-bottom flask. b. Cool the solution in an ice bath and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise with constant stirring. c. Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product. e. Filter the solid, wash with cold water until neutral, and recrystallize from ethanol to yield the pure chalcone.

-

Pyrazole Synthesis (Cyclocondensation): a. To a solution of the synthesized chalcone (1.0 equivalent) in glacial acetic acid, add 4-(hydrazinyl)benzenesulfonamide hydrochloride (1.1 equivalents). b. Fit the flask with a condenser and reflux the mixture for 8-12 hours. Again, monitor the reaction progress by TLC. c. After cooling to room temperature, pour the reaction mixture onto crushed ice. d. Collect the precipitated solid by vacuum filtration. e. Wash the crude product thoroughly with water and then with a small amount of cold ethanol. f. Purify the final pyrazole product by column chromatography or recrystallization to obtain the desired compound.

Self-Validation: The integrity of the final product must be confirmed using standard analytical techniques: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) to confirm the structure, Mass Spectrometry (MS) to verify the molecular weight, and High-Performance Liquid Chromatography (HPLC) to assess purity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for test compounds against COX-1 and COX-2.

Principle: This is an enzyme-based assay that measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: a. Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). b. Prepare stock solutions of the test compounds and reference inhibitor (e.g., Celecoxib) in DMSO. c. Prepare solutions of hemin (cofactor), the COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD (probe).

-

Assay Procedure (96-well plate format): a. To each well, add 150 µL of reaction buffer, 10 µL of hemin, and 10 µL of the COX enzyme (either COX-1 or COX-2). b. Add 10 µL of the test compound solution at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 10 µL of arachidonic acid solution followed immediately by 10 µL of TMPD solution. e. Read the absorbance at 590 nm every minute for 5-10 minutes using a plate reader.

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance over time) for each well. b. Normalize the rates relative to the DMSO control (100% activity) and a background control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each compound against each enzyme. e. Calculate the Selectivity Index (SI) as (IC50 for COX-1) / (IC50 for COX-2).

Conclusion and Future Directions

The structure-activity relationship of ethylsulfonyl pyrazoles provides a masterclass in rational drug design. The initial discovery of a specific structural motif—the para-sulfonamide group—that could exploit a subtle difference between two enzyme isoforms was a landmark achievement in developing safer anti-inflammatory drugs.

The story, however, does not end there. The evolution of these molecules into potent, multi-targeted anticancer agents demonstrates the remarkable versatility of the pyrazole scaffold.[4][16] Future research will likely focus on further optimizing this polypharmacology. By making fine-tuned structural modifications, it may be possible to design novel analogs with tailored activity profiles against specific combinations of targets (e.g., COX-2/EGFR or COX-2/Bcl-2), leading to more effective and personalized therapies for both inflammatory diseases and cancer. The core principles of SAR, grounded in a deep understanding of molecular interactions, will continue to guide this exciting journey.

References

-

Guan, P., et al. (2017). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. PubMed. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

-

Gella, V. K., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of a new series of pyrazole-containing 1,3-thiazoles. Drug Design, Development and Therapy. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Available at: [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Archiv der Pharmazie. Available at: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. Letters in Drug Design & Discovery. Available at: [Link]

-

Shrivastava, S. K., et al. (2012). Synthesis and anti-inflammatory activity of celecoxib like compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Available at: [Link]

-

Kumar, V., et al. (2023). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate. Available at: [Link]

-

Mabkhot, Y. N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Sharma, V., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

-

Mabkhot, Y. N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Machauer, T., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. Available at: [Link]

-

Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Tsegaw, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Processes. Available at: [Link]

-

Reddy, P. R., et al. (2014). Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. med.stanford.edu [med.stanford.edu]

- 9. dovepress.com [dovepress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including COX-2 inhibitors (e.g., celecoxib) and various kinase inhibitors. Within this class, 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole represents a highly specialized building block. The strategic placement of the ethylsulfonyl group at the C4 position and a phenyl ring at the C3 position creates a molecule with unique steric, electronic, and pharmacokinetic (PK) properties.

Recent advancements in targeted therapies, particularly Janus kinase (JAK) inhibitors and hematopoietic progenitor kinase 1 (HPK1) inhibitors, have heavily utilized sulfonyl-pyrazole derivatives to balance kinase selectivity with metabolic stability [1, 2]. This whitepaper provides an authoritative guide on the molecular properties, validated synthetic workflows, and the mechanistic rationale behind utilizing 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole in modern drug discovery.

Molecular Weight, Formula, and Physicochemical Properties

The fundamental properties of 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole dictate its behavior in both synthetic environments and biological systems. The core formula is C₁₁H₁₂N₂O₂S , yielding a molecular weight of 236.29 g/mol .

The presence of the sulfonyl group significantly alters the electron density of the pyrazole ring, reducing its basicity while introducing two strong hydrogen-bond acceptors. This is critical for preventing rapid cytochrome P450 (CYP450)-mediated oxidation, a common liability in unsubstituted pyrazoles [3].

Table 1: Quantitative Physicochemical Profile

| Property | Value | Mechanistic Significance |

| Chemical Formula | C₁₁H₁₂N₂O₂S | Defines the exact atomic composition. |

| Molecular Weight | 236.29 g/mol | Optimal low-MW fragment for lead optimization (Rule of 5 compliant). |

| Exact Mass | 236.0619 g/mol | Primary target peak for HRMS (High-Resolution Mass Spectrometry) validation. |

| Hydrogen Bond Donors | 1 (N-H) | Essential for binding to the hinge region of target kinases. |

| Hydrogen Bond Acceptors | 4 (N, 2xO, S) | Facilitates interactions with solvent-exposed regions or specific target residues. |

| Topological Polar Surface Area (TPSA) | ~71.0 Ų | Predicts excellent membrane permeability and potential for oral bioavailability. |

Mechanistic Role in Drug Design (Pharmacophore Mapping)

In the context of medicinal chemistry, every functional group on this scaffold serves a distinct, causal purpose in target engagement:

-

The 1H-Pyrazole Core: Acts as a bioisostere for amides and phenols. It is a classic "hinge-binding" motif in kinase inhibitors, forming critical bidentate hydrogen bonds with the backbone of the kinase hinge region.

-

The 3-Phenyl Substituent: Drives binding affinity. The aromatic ring is designed to project into the hydrophobic pocket (often the "gatekeeper" region) of the target protein, stabilizing the complex via

stacking and Van der Waals interactions [1]. -

The 4-Ethylsulfonyl Group: Provides a dual function. Sterically, it directs the orientation of the pyrazole ring. Metabolically, the high oxidation state of the sulfonyl group acts as a "metabolic shield," blocking oxidative degradation by liver microsomes, a strategy recently validated in the development of macrocyclic HPK1 inhibitors [3].

Pharmacophore mapping of the pyrazole scaffold in targeted kinase inhibition.

Validated Synthetic Methodology

The synthesis of highly substituted pyrazoles requires strict regiocontrol. Traditional Knoevenagel condensations followed by cyclization often yield mixtures of regioisomers [1]. To synthesize 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole with high regioselectivity, a modern enaminone-based approach is preferred.

Experimental Workflow: Regioselective Synthesis

Objective: To construct the pyrazole ring while ensuring the ethylsulfonyl group is fixed at the C4 position and the phenyl group at the C3 position.

Step 1: Preparation of the Enaminone Intermediate

-

Reagents: 2-(Ethylsulfonyl)-1-phenylethan-1-one (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Procedure:

-

Dissolve the

-keto sulfone in anhydrous toluene. -

Add DMF-DMA dropwise at room temperature.

-

Reflux the mixture at 80°C for 4 hours.

-

-

Causality & Logic: DMF-DMA is chosen over traditional formylating agents (like ethyl formate) because it acts as both an electrophilic one-carbon synthon and a base. It selectively attacks the highly acidic

-methylene protons situated between the carbonyl and sulfonyl groups, driving the reaction to completion without the need for external, harsh alkoxide bases that could cause substrate degradation. -

Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the starting material and the appearance of a highly UV-active spot confirms the formation of the enaminone.

Step 2: Cyclization with Hydrazine

-

Reagents: Enaminone intermediate (1.0 eq), Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq), Ethanol.

-

Procedure:

-

Concentrate the toluene from Step 1 in vacuo and redissolve the crude enaminone in absolute ethanol.

-

Add hydrazine hydrate dropwise at 0°C to control the initial exothermic condensation.

-

Heat the reaction to 80°C for 2 hours.

-

Cool to room temperature, concentrate, and purify via silica gel chromatography.

-

-

Causality & Logic: Hydrazine acts as a bis-nucleophile. The more nucleophilic nitrogen attacks the

-carbon of the enaminone (displacing the dimethylamine leaving group), followed by intramolecular condensation of the second nitrogen with the carbonyl carbon. This specific sequence guarantees that the phenyl group ends up at C3 and the ethylsulfonyl at C4.

Workflow for regioselective synthesis of 4-(ethylsulfonyl)-3-phenyl-1H-pyrazole.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

-

LC-MS: A dominant peak at

237.07 [M+H]⁺ in positive electrospray ionization (ESI+) mode. -

¹H NMR (400 MHz, DMSO-d₆):

- ~13.5 ppm (br s, 1H, pyrazole N-H) - Note: Broad due to tautomeric exchange.

- ~8.2 ppm (s, 1H, pyrazole C5-H) - Critical diagnostic peak confirming cyclization.

- 7.4 - 7.8 ppm (m, 5H, phenyl protons).

- 3.2 ppm (q, 2H, -CH₂- of ethyl).

- 1.1 ppm (t, 3H, -CH₃ of ethyl).

Conclusion

The molecular weight (236.29 g/mol ) and precise chemical formula (C₁₁H₁₂N₂O₂S) of 4-(Ethylsulfonyl)-3-phenyl-1H-pyrazole make it a highly efficient, low-molecular-weight building block for advanced drug discovery. By understanding the causality behind its structural components—specifically the metabolic shielding provided by the ethylsulfonyl group and the hydrophobic targeting of the phenyl ring—researchers can effectively integrate this scaffold into pipelines targeting complex kinases and inflammatory pathways.

References

-

Liu, X., et al. "Synthesis of 3-phenyl-1H-pyrazole Derivatives." Atlantis Press, 2017. Available at:[Link]

- Li, H., et al. "PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE." US Patent 20180134713A1, 2018.

-

Wang, L., et al. "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors." Bioorganic Chemistry, Vol. 167, 109196, 2025. Available at:[Link]

Solubility Profile of 4-ethylsulfonyl-3-phenyl-1H-pyrazole: Technical Characterization Guide

Executive Summary